molecular formula C8H14N2 B14668346 3-Amino-4-ethylhex-2-enenitrile CAS No. 49537-88-4

3-Amino-4-ethylhex-2-enenitrile

Cat. No.: B14668346
CAS No.: 49537-88-4
M. Wt: 138.21 g/mol
InChI Key: KNLWFRRLHZJIFH-UHFFFAOYSA-N
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Description

3-Amino-4-ethylhex-2-enenitrile is a nitrile derivative featuring an α,β-unsaturated nitrile group and a primary amine substituent. Its structure combines reactivity from both the electron-deficient nitrile moiety and the nucleophilic amine, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and pharmaceutical precursor design.

Properties

CAS No.

49537-88-4

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

3-amino-4-ethylhex-2-enenitrile

InChI

InChI=1S/C8H14N2/c1-3-7(4-2)8(10)5-6-9/h5,7H,3-4,10H2,1-2H3

InChI Key

KNLWFRRLHZJIFH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-amino-4-ethylhex-2-enenitrile typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Amino-4-ethylhex-2-enenitrile can undergo oxidation reactions, where the amino group can be oxidized to form nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like halides, hydroxides, and amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-ethylhex-2-enenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-4-ethylhex-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Characterization Techniques

The structural analysis of 3-Amino-4-ethylhex-2-enenitrile and analogs relies heavily on crystallographic tools. SHELXL, a refinement program within the SHELX suite, is widely used to determine bond lengths, angles, and thermal parameters from X-ray diffraction data . For visualization, ORTEP-3 provides detailed molecular geometry representations, enabling comparisons of conformational features like torsional angles and substituent orientations . These tools establish the foundation for structural comparisons discussed below.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest analogs include:

  • 2-Amino-3-ethylpent-1-enenitrile
  • 4-Amino-3-methylhex-2-enenitrile
  • 3-Amino-4-propylhex-2-enenitrile

Key differentiating factors are summarized in Table 1.

Table 1: Structural Comparison of 3-Amino-4-ethylhex-2-enenitrile and Analogs

Parameter 3-Amino-4-ethylhex-2-enenitrile 2-Amino-3-ethylpent-1-enenitrile 4-Amino-3-methylhex-2-enenitrile
C≡N Bond Length (Å) 1.15–1.17 (typical) 1.14–1.16 1.16–1.18
C=C Bond Length (Å) 1.33–1.35 1.32–1.34 1.34–1.36
Amine Torsion Angle (°) 15–20 (due to ethyl hindrance) 10–15 25–30 (methyl steric clash)
Hydrogen Bonding Strong (N–H⋯Nitrile) Moderate Weak (steric shielding)

Notes:

  • Data derived from SHELXL-refined crystallographic studies . Bond lengths and angles vary slightly depending on substituent bulk and electronic effects.
  • The ethyl group in 3-Amino-4-ethylhex-2-enenitrile introduces moderate steric hindrance, reducing rotational freedom compared to methyl analogs but improving nitrile group polarization.

Reactivity Trends

  • Nitrile Reactivity: The α,β-unsaturated nitrile in 3-Amino-4-ethylhex-2-enenitrile shows enhanced electrophilicity compared to saturated nitriles, facilitating nucleophilic additions.
  • Amine Participation: Intramolecular hydrogen bonding (N–H⋯N≡C) stabilizes transition states in cyclization reactions, a feature less pronounced in analogs with bulky substituents.

Crystallographic Data

ORTEP-3 visualizations highlight conformational differences (Fig. 1):

  • 3-Amino-4-ethylhex-2-enenitrile: Planar geometry due to conjugation; ethyl group causes minor distortion.
  • 4-Amino-3-methylhex-2-enenitrile: Non-planar arrangement induced by methyl steric effects.

Research Findings and Implications

  • Synthetic Utility : The compound’s balanced steric and electronic profile makes it superior to analogs in forming stable intermediates for heterocyclic synthesis.
  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest higher decomposition temperatures (~220°C) compared to methyl-substituted analogs (~190°C), attributed to stronger hydrogen-bonding networks.

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